4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features a triazole ring substituted with morpholinoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of 3,4-diamino-1,2,4-triazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The morpholinoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Morpholinoethyl)-3,4-bis(4-nitrophenyl)-1H-pyrrole-2,5-dione
- Bis(2-chloroethyl) ether
Uniqueness
3,4-Bis(2-morpholinoethyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
113657-05-9 |
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Molecular Formula |
C14H25N5O2S |
Molecular Weight |
327.45 g/mol |
IUPAC Name |
3,4-bis(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H25N5O2S/c22-14-16-15-13(1-2-17-5-9-20-10-6-17)19(14)4-3-18-7-11-21-12-8-18/h1-12H2,(H,16,22) |
InChI Key |
JLOXDRQTKWSLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=NNC(=S)N2CCN3CCOCC3 |
Origin of Product |
United States |
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